4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family It is characterized by a pyrazole ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-pyrazolin-5-one with formaldehyde under acidic conditions. The reaction proceeds as follows:
Starting Materials: 3-methyl-2-pyrazolin-5-one and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reactants are mixed and heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo-1,3-dimethyl-1H-pyrazol-5(4H)-one, while substitution reactions can produce a variety of functionalized pyrazolones.
Scientific Research Applications
4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one: Similar structure but with one less methyl group.
4-hydroxy-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with the methyl group in a different position.
Uniqueness
4-hydroxy-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and hydroxy functionality make it a versatile compound for various applications.
Properties
CAS No. |
114214-88-9 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-hydroxy-2,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)5(9)7(2)6-3/h4,8H,1-2H3 |
InChI Key |
BATMMULWQDDWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1O)C |
Origin of Product |
United States |
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